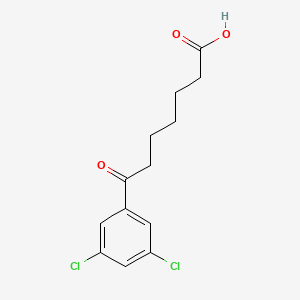

7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid” is a complex organic compound. It likely contains a heptanoic acid group (a seven-carbon chain ending with a carboxylic acid group) and a 3,5-dichlorophenyl group (a phenyl ring with chlorine atoms at the 3rd and 5th positions) .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as chlorination, hydrolysis, and coupling . For instance, 3,5-dichlorobenzoyl chloride can react with arylamine compounds to produce dichlorobenzamide derivatives .

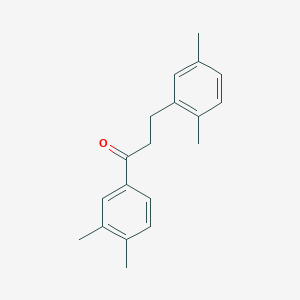

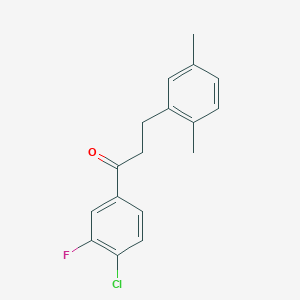

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like X-ray crystallography . The compound likely has a complex structure due to the presence of the heptanoic acid group and the 3,5-dichlorophenyl group .

Chemical Reactions Analysis

Similar compounds can undergo various chemical reactions. For example, boronic acids can participate in Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the compound’s molecular weight can be determined using mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Toxicology of Chlorinated Compounds

Chlorinated compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively studied for their environmental impact and toxicological effects. These studies offer insights into the behavior of chlorinated compounds in agricultural environments, their biodegradation, and potential toxic effects on human health and ecosystems.

Environmental Behavior and Biodegradation : Chlorinated compounds like 2,4-D are used worldwide in agricultural activities for pest control. Research has focused on their toxicology, mutagenicity, and environmental fate, highlighting the need for understanding their occupational risks, neurotoxicity, and effects on non-target aquatic species. The role of microorganisms in degrading these compounds is crucial for mitigating environmental pollution and safeguarding public health (Zuanazzi et al., 2020; Magnoli et al., 2020).

Toxicological Studies : Epidemiological studies have suggested associations between exposure to chlorinated compounds like 2,4-D and increased risks of lymphohematopoietic cancers, although the evidence does not conclusively support a genotoxic mode of action. Understanding the carcinogenic potential and mechanisms of these compounds remains an area of active research (Stackelberg, 2013).

Applications in Organic Synthesis and Materials Science

Research on chlorinated compounds also extends to their applications in organic synthesis and the development of novel materials:

Synthesis of Complex Molecules : Chlorinated compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Their reactivity and the ability to introduce chloro groups into organic molecules make them valuable in synthetic chemistry (Taber & Tirunahari, 2011).

Conducting Polymers : While not directly related to 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid, studies on polymeric materials like poly(3,4‐ethylenedioxythiophene) (PEDOT) highlight the broader field of chlorinated compounds' applications in developing conductive polymers for electronic devices (Shi et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-(3,5-dichlorophenyl)-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c14-10-6-9(7-11(15)8-10)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNBZMLWDZFQBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645295 |

Source

|

| Record name | 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-54-3 |

Source

|

| Record name | 3,5-Dichloro-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

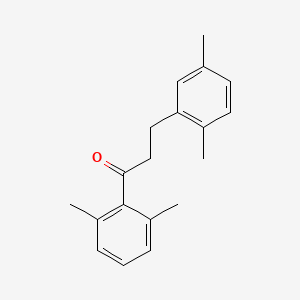

![3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360615.png)